molecular formula C13H14N2O3S B411178 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide CAS No. 457961-44-3

4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B411178
CAS No.: 457961-44-3
M. Wt: 278.33g/mol
InChI Key: CWAKDGRXIYXBNV-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is a versatile chemical compound used extensively in scientific research. With its unique structure, it offers immense potential for various applications, including drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for various therapeutic areas.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylbenzenesulfonamide
  • N-pyridin-2-ylbenzenesulfonamide
  • 4-methoxybenzenesulfonamide

Uniqueness

4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is unique due to its combination of a methoxy group, a methyl group, and a pyridin-2-yl group attached to the benzenesulfonamide core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-9-11(6-7-12(10)18-2)19(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAKDGRXIYXBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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